molecular formula C22H22N4O2 B5254519 N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-2-propan-2-yl-1,3-benzoxazole-5-carboxamide

N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-2-propan-2-yl-1,3-benzoxazole-5-carboxamide

Cat. No.: B5254519
M. Wt: 374.4 g/mol
InChI Key: NVXCWBQXGPGTKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-2-propan-2-yl-1,3-benzoxazole-5-carboxamide is a complex organic compound that features a benzoxazole core, a pyrazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-2-propan-2-yl-1,3-benzoxazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the benzoxazole core, and finally, the coupling of these two moieties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-2-propan-2-yl-1,3-benzoxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-2-propan-2-yl-1,3-benzoxazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways . For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects in disease conditions .

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-2-propan-2-yl-1,3-benzoxazole-5-carboxamide: shares similarities with other pyrazole and benzoxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-2-propan-2-yl-1,3-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-14(2)21-23-19-11-16(9-10-20(19)28-21)22(27)26(3)13-17-12-18(25-24-17)15-7-5-4-6-8-15/h4-12,14H,13H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXCWBQXGPGTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(O1)C=CC(=C2)C(=O)N(C)CC3=CC(=NN3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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